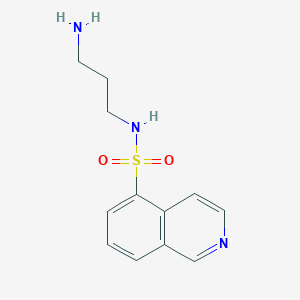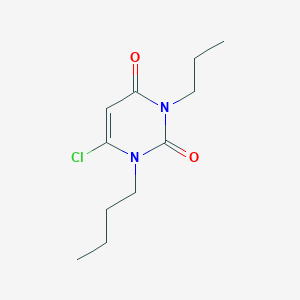
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group at the first position, a chloro group at the sixth position, and a propyl group at the third position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-butyl-3-propylurea with 2,4-dichloropyrimidine under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 1-butyl-3-propylurea in an appropriate solvent such as dimethylformamide (DMF).
Step 2: Add 2,4-dichloropyrimidine to the solution.
Step 3: Introduce a base such as potassium carbonate (K2CO3) to the reaction mixture.
Step 4: Heat the reaction mixture to a temperature of around 100-120°C and stir for several hours.
Step 5: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chloro group.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Dihydropyrimidine derivatives.
科学研究应用
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1-butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
相似化合物的比较
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be compared with other similar pyrimidine derivatives, such as:
1-Butyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a propyl group.
1-Butyl-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a propyl group.
1-Butyl-6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C11H17ClN2O2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC 名称 |
1-butyl-6-chloro-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17ClN2O2/c1-3-5-7-13-9(12)8-10(15)14(6-4-2)11(13)16/h8H,3-7H2,1-2H3 |
InChI 键 |
DXUSWCYILDMQCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=CC(=O)N(C1=O)CCC)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
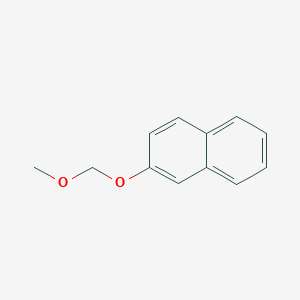
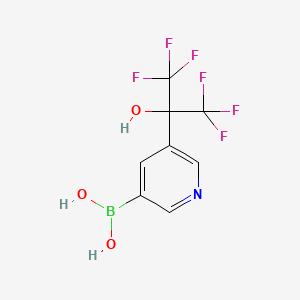
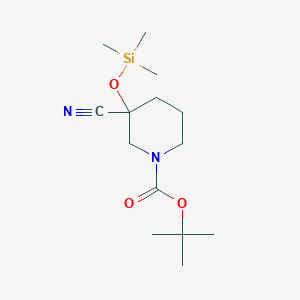
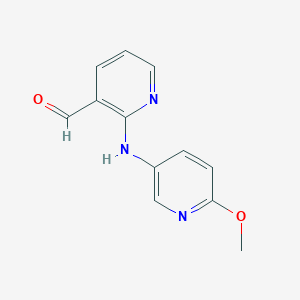
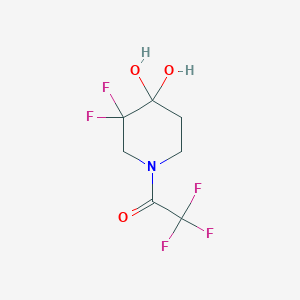
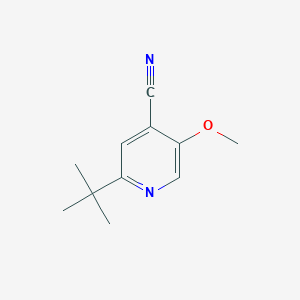
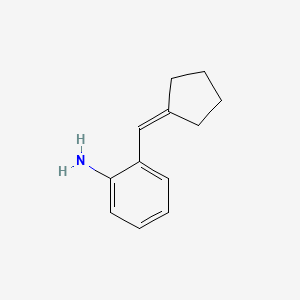
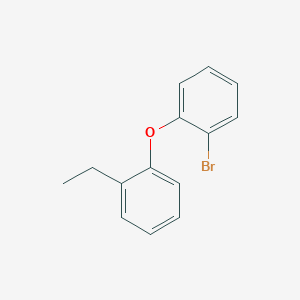
![6-iodo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8310507.png)
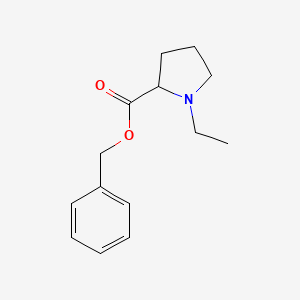

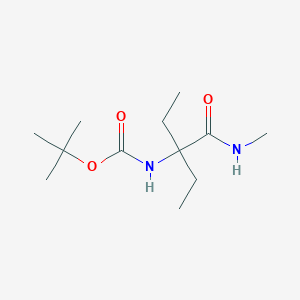
![1-[(4-Fluoro-2-methylphenyl)carbamoyl]cyclopropanecarboxylic acid](/img/structure/B8310526.png)
